2-Hydroxy-3-iodo-4-methoxybenzaldehyde

Enzyme inhibition Aldehyde dehydrogenase Cancer chemoresistance

Researchers studying ALDH3A1-mediated chemoresistance require isoform-selective probes, yet common iodinated benzaldehydes lack the critical ortho-hydroxy group. This compound provides a validated, low-potency chemical tool with demonstrated >47.6-fold selectivity for ALDH3A1 over ALDH1A1/2. - **Differentiation:** Unique 2-hydroxy-3-iodo-4-methoxy regioisomer; enables SAR studies & orthogonal cross-coupling (Suzuki/Sonogashira). - **Supply:** Packaged in amber vials under inert gas; available in research quantities (mg to g). - **Quality:** Purity verified by HPLC; complete analytical data (NMR, MS) provided with each shipment.

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
CAS No. 155560-24-0
Cat. No. B3243258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-iodo-4-methoxybenzaldehyde
CAS155560-24-0
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)O)I
InChIInChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3
InChIKeyWHBYIQRFHSRAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-iodo-4-methoxybenzaldehyde Overview


2-Hydroxy-3-iodo-4-methoxybenzaldehyde (CAS 155560-24-0) is a multifunctional aromatic aldehyde characterized by a unique substitution pattern featuring a hydroxyl group ortho to the aldehyde, an iodine atom at the meta position, and a methoxy group at the para position [1]. This specific regioisomeric arrangement distinguishes it from other commercially available iodinated benzaldehydes and vanillin derivatives, enabling its use as a precision chemical tool for structure-activity relationship (SAR) studies, targeted enzyme inhibition assays, and as a late-stage functionalization intermediate in medicinal chemistry [2]. Its defined molecular architecture provides a specific platform for investigations where precise spatial and electronic effects of substituents are critical.

SAR & Medicinal Chemistry
Unique regioisomer for systematic SAR exploration of benzaldehyde derivatives
ALDH3A1 Enzyme Studies
Defined inhibition context at tested concentrations supports probe development
Late-Stage Diversification
Aryl iodide handle enables orthogonal Pd-catalyzed cross-coupling reactions

2-Hydroxy-3-iodo-4-methoxybenzaldehyde: Uniqueness & Non-Substitutability


The specific regioisomeric identity of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde is non-interchangeable with structurally similar analogs due to its distinct substitution pattern and resulting biological activity profile. Unlike the common isomer 3-iodo-4-methoxybenzaldehyde (CAS 2314-37-6) which lacks the ortho-hydroxyl group, or 5-iodovanillin (CAS 5438-36-8) which features a different hydroxyl/methoxy arrangement, this compound exhibits a unique interaction profile with aldehyde dehydrogenase enzymes, particularly ALDH3A1 [1]. Furthermore, the presence of the iodine atom at the 3-position, adjacent to the 2-hydroxy group, provides a distinct electronic environment and a specific handle for orthogonal cross-coupling reactions (e.g., Sonogashira, Suzuki) that is not available in non-iodinated or differently iodinated analogs [2]. Substituting this compound with a cheaper, more common analog would fundamentally alter the SAR, enzyme inhibition kinetics, and synthetic utility of the intended experiment, rendering the resulting data non-comparable and potentially invalidating key research conclusions.

3-Iodo-4-methoxybenzaldehyde lacks the ortho-hydroxyl group; this may shift ALDH3A1 interaction and hydrogen-bonding profile, making direct replacement unreliable.
5-Iodovanillin (different OH/OCH3 arrangement) alters regioisomeric identity; enzyme engagement and SAR readout may not transfer.
Non-iodinated analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) remove the cross-coupling handle and measurable ALDH3A1 inhibition; substitution would invalidate diversification and target-based assays.

2-Hydroxy-3-iodo-4-methoxybenzaldehyde: Comparative Evidence


ALDH3A1 Inhibition: Target vs. Non-Iodinated Analog

In a head-to-head comparison within the same assay system, 2-Hydroxy-3-iodo-4-methoxybenzaldehyde demonstrates measurable, albeit moderate, inhibition of human ALDH3A1, whereas a close structural analog shows no activity up to the highest concentration tested. This establishes the specific substitution pattern as a critical determinant for ALDH3A1 engagement [1].

ALDH3A1 inhibition
Head-to-head
Target: IC50 2.1 µM
Comparator (non-iodinated): no inhibition up to 250 µM
Difference: >47.6-fold
Supports ALDH3A1 tool compound selection
Reported inhibition at micromolar range; requires assay-specific verification
Enzyme inhibition Aldehyde dehydrogenase Cancer chemoresistance

ALDH3A1 Selectivity over ALDH1A1 and ALDH2

Quantitative data from the same high-throughput screening campaign demonstrates a clear selectivity window for 2-Hydroxy-3-iodo-4-methoxybenzaldehyde. While it inhibits ALDH3A1 with an IC50 of 2.1 µM, it shows no measurable inhibition of the closely related isoforms ALDH1A1 and ALDH2 up to a concentration of 100 µM [1]. This selectivity profile is a key differentiator from other aldehydes that act as pan-ALDH substrates.

Isoform selectivity
Head-to-head
ALDH3A1 IC50 2.1 µM
vs. ALDH1A1/ALDH2 >100 µM
Selectivity window >47.6-fold
Isoform selectivity context established
Selectivity demonstrated at tested concentrations; cross-assay validation advised
Isoform selectivity Off-target activity ALDH superfamily

Structural & Physicochemical Differences vs. Regioisomer

A direct comparison of the target compound with its commercially common regioisomer, 3-iodo-4-methoxybenzaldehyde (CAS 2314-37-6), reveals critical differences in both structure and physicochemical properties. The target compound possesses an ortho-hydroxyl group, which introduces intramolecular hydrogen bonding and alters the compound's polarity, solubility, and chromatographic behavior [1][2]. The regioisomer lacks this hydroxyl group, making it a distinct chemical entity with different reactivity and biological profile.

Regioisomer identity
Reported
Target: 2-OH, 3-I, 4-OCH3 (MW 278)
Comparator: 3-I, 4-OCH3 (no OH, MW 262)
Presence of ortho-OH alters H-bond capacity, polarity, and chromatographic behaviour
Regioisomer identity drives property fit
Solubility and logP values to verify experimentally
Regioisomer Physicochemical properties Hydrogen bonding

Orthogonal Cross-Coupling via Aryl Iodide Handle

The presence of the aryl iodide at the 3-position in 2-Hydroxy-3-iodo-4-methoxybenzaldehyde provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, a capability not shared by its non-iodinated analog, 2-hydroxy-4-methoxybenzaldehyde [1]. This allows for the rapid generation of diverse analog libraries for SAR exploration. The iodine atom can be selectively functionalized in the presence of the aldehyde and hydroxyl groups after appropriate protection, offering a strategic advantage in complex molecule synthesis [2].

Synthetic handle
Class-level
Aryl iodide enables Pd-catalyzed couplings (Sonogashira, Suzuki, Heck) for rapid analog generation; comparator without iodide cannot access these reactions at the 3-position.
Supports late-stage diversification workflows
Reactivity inferred from well-established aryl iodide chemistry; protect aldehyde/OH as needed
Cross-coupling Late-stage functionalization Medicinal chemistry

2-Hydroxy-3-iodo-4-methoxybenzaldehyde: Key Application Scenarios


ALDH3A1 Chemical Probe for Cancer Research

Utilize 2-Hydroxy-3-iodo-4-methoxybenzaldehyde as a defined, albeit low-potency, chemical probe to study the specific role of ALDH3A1 in cancer cell chemoresistance. Its demonstrated selectivity over ALDH1A1 and ALDH2 (>47.6-fold at tested concentrations) makes it a valuable tool for dissecting the ALDH3A1-mediated metabolism of oxazaphosphorine drugs like cyclophosphamide, without the confounding effects of inhibiting other major ALDH isoforms [1][2].

SAR Intermediate for Iodinated Benzaldehydes

Employ this compound as a reference standard and core scaffold for generating focused libraries of ALDH3A1 inhibitors. Its unique 2-hydroxy-3-iodo-4-methoxy substitution pattern serves as a starting point for systematic SAR exploration, where the iodine atom can be replaced or functionalized to map the steric and electronic requirements of the ALDH3A1 active site. This is directly supported by its inclusion as a specific analog (A24) in a patent related to ALDH inhibitors [1][2].

Building Block for Pd-Catalyzed Cross-Coupling

Incorporate 2-Hydroxy-3-iodo-4-methoxybenzaldehyde into complex synthetic routes as a late-stage diversification point. The aryl iodide handle allows for highly selective Sonogashira, Suzuki, or Heck couplings to introduce diverse molecular fragments after the core benzaldehyde structure has been elaborated. This strategic use of orthogonal reactivity is particularly valuable in medicinal chemistry for rapidly generating analogs of lead compounds [1][2].

Regioisomeric Standard for Analytical Methods

Use this specific regioisomer as a reference standard in the development and validation of analytical methods (e.g., HPLC, UPLC-MS) designed to separate and quantify closely related iodinated benzaldehyde impurities or metabolites. Its distinct retention time and mass spectrometric fragmentation pattern, compared to isomers like 3-iodo-4-methoxybenzaldehyde, are essential for ensuring method specificity and accuracy in quality control settings [1].

Application
Selection Property
Validation Focus
Cancer cell ALDH3A1 inhibition studies
ALDH3A1 selectivity window
Isoform-specific enzyme assay; chemoresistance model endpoint review
SAR intermediate for ALDH inhibitors
Unique regioisomeric scaffold
Active-site mapping through analog synthesis; structure-activity correlation
Building block for Pd cross-coupling
Aryl iodide synthetic handle
Orthogonal coupling compatibility; diversification library generation
Analytical regioisomer reference
Distinct regioisomer identity
Chromatographic specificity (HPLC/UPLC-MS); method accuracy verification

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